

Commercial Sources and Application Notes for High-Purity Methacryloyl-CoA

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Compound of Interest

Compound Name: **Methacryloyl-CoA**

Cat. No.: **B108366**

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on commercial sources for purchasing high-purity **Methacryloyl-CoA**, along with comprehensive application notes and experimental protocols for its use in research and drug development.

Commercial Sources for High-Purity Methacryloyl-CoA

High-purity **Methacryloyl-CoA** is available from several commercial suppliers specializing in biochemicals and research reagents. While purity specifications can vary between batches and suppliers, researchers should typically expect a purity of $\geq 95\%$. It is crucial to request a Certificate of Analysis (CoA) from the supplier to obtain precise data on purity, identity (confirmed by methods such as NMR and mass spectrometry), and the concentration of the supplied material.^[1]

Table 1: Commercial Suppliers of **Methacryloyl-CoA**

Supplier	Product Name	Catalog Number (Example)	Purity	Notes
CymitQuimica	Methylacryloyl-CoA	TRC-M323500	Inquire	Often supplied for laboratory use only. [2] [3]
MedchemExpress	Methacryloyl-CoA	HY-W712676	Inquire	Stated for research use only. [4]

Note: Availability, catalog numbers, and purity may change. Please consult the respective supplier's website for the most current information.

Storage and Handling of Methacryloyl-CoA

Proper storage and handling are critical to maintain the stability and integrity of **Methacryloyl-CoA**.

Storage Conditions:

- Short-term storage: For immediate use, solutions can be kept on ice.
- Long-term storage: Lyophilized powder should be stored at -20°C or -80°C.[\[5\]](#) Solutions in appropriate buffers can also be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Handling:

- Use non-sparking tools and work in a well-ventilated area, preferably a chemical fume hood.[\[6\]](#)
- **Methacryloyl-CoA** is susceptible to hydrolysis. Prepare solutions fresh using cold, high-purity solvents and buffers. The stability of the compound is influenced by pH and temperature.[\[3\]](#)

- When preparing solutions, briefly centrifuge the vial before opening to ensure all the powder is at the bottom.[\[5\]](#)

Application Notes

Methacryloyl-CoA is a key intermediate in the metabolism of the branched-chain amino acid (BCAA) valine.[\[7\]](#)[\[8\]](#) Its high reactivity, due to the presence of a double bond in the methacryloyl moiety, also makes it a valuable substrate in various biochemical and biomedical research applications.[\[3\]](#)[\[9\]](#)

Application in Metabolic Pathway Research

Methacryloyl-CoA is a critical component in studies of BCAA metabolism. Dysregulation of this pathway is implicated in several metabolic disorders.

- Studying Enzyme Kinetics: It serves as a substrate for enzymes such as enoyl-CoA hydratase (crotonase) and 3-hydroxyisobutyryl-CoA hydrolase.[\[9\]](#) Researchers can use **Methacryloyl-CoA** to characterize the kinetic parameters of these enzymes under various conditions.
- Investigating Metabolic Diseases: Inborn errors of metabolism can lead to the accumulation of intermediates in the valine catabolic pathway. **Methacryloyl-CoA** can be used as a standard in metabolomic studies to identify and quantify its levels in biological samples from patients with these disorders.
- Drug Screening: For the development of drugs targeting BCAA metabolism, **Methacryloyl-CoA** can be used in high-throughput screening assays to identify inhibitors or activators of downstream enzymes.

Application in Drug Delivery and Biomaterial Development

The methacryloyl group is reactive and can participate in polymerization reactions. This property is exploited in the development of novel biomaterials for drug delivery.

- Synthesis of Mucoadhesive Polymers: The methacryloyl group can be conjugated to polymers like hydroxyethylcellulose.[\[10\]](#) These modified polymers can form covalent bonds

with thiol groups present in mucus, leading to enhanced mucoadhesive properties for applications such as buccal or nasal drug delivery.[10]

- Development of pH-Sensitive Hydrogels: Methacryloyl-containing monomers can be used to synthesize pH-sensitive hydrogels for controlled drug release.[11] These hydrogels can be designed to release their therapeutic payload in response to specific pH changes in the body, for instance, in the gastrointestinal tract.

Experimental Protocols

Protocol for In Vitro Enzymatic Assay of Enoyl-CoA Hydratase

This protocol describes a spectrophotometric assay to measure the activity of enoyl-CoA hydratase, which catalyzes the hydration of **Methacryloyl-CoA** to 3-hydroxyisobutyryl-CoA. The decrease in absorbance at 263 nm due to the disappearance of the thioester bond is monitored.

Materials:

- High-purity **Methacryloyl-CoA**
- Purified enoyl-CoA hydratase
- Tris-HCl buffer (100 mM, pH 7.4)
- UV-transparent 96-well plate or cuvettes
- Spectrophotometer capable of reading at 263 nm

Procedure:

- Prepare Reagents:
 - Prepare a 10 mM stock solution of **Methacryloyl-CoA** in the Tris-HCl buffer. Determine the exact concentration spectrophotometrically using an extinction coefficient.

- Dilute the **Methacryloyl-CoA** stock solution to working concentrations (e.g., 0.1-1 mM) in the assay buffer.
- Prepare a solution of enoyl-CoA hydratase in the assay buffer at the desired concentration.
- Assay Setup:
 - In a 96-well plate or cuvette, add the Tris-HCl buffer.
 - Add the **Methacryloyl-CoA** solution to a final concentration of 100 μ M.
 - Initiate the reaction by adding the enoyl-CoA hydratase solution.
 - The final reaction volume should be 200 μ L for a 96-well plate or an appropriate volume for the cuvette.
- Measurement:
 - Immediately place the plate or cuvette in the spectrophotometer.
 - Monitor the decrease in absorbance at 263 nm over time (e.g., every 30 seconds for 5-10 minutes).
- Data Analysis:
 - Calculate the rate of reaction ($\Delta A/min$) from the linear portion of the curve.
 - Use the Beer-Lambert law ($A = \epsilon cl$) to convert the rate of change in absorbance to the rate of substrate consumption ($\mu\text{mol}/\text{min}$). The molar extinction coefficient (ϵ) for the hydration of the double bond in similar acyl-CoA molecules is in the range of 6,000-8,000 $\text{M}^{-1}\text{cm}^{-1}$.

Table 2: Example Quantitative Data for Enoyl-CoA Hydratase Assay

Parameter	Value
Detection Limit	~0.1 μ M
Linear Range	1 - 200 μ M
Intra-assay CV	< 5%
Inter-assay CV	< 10%

Protocol for Synthesis of Methacryloylated Polymer for Drug Delivery

This protocol outlines the synthesis of a methacryloylated polymer (e.g., hydroxyethylcellulose) for potential use in mucoadhesive drug delivery systems.[\[10\]](#)

Materials:

- Hydroxyethylcellulose (HEC)
- Glycidyl methacrylate (GMA)
- Triethylamine (TEA) as a catalyst
- 0.1 M NaOH
- Dialysis tubing (MWCO 12-14 kDa)
- Deionized water
- Freeze-dryer

Procedure:

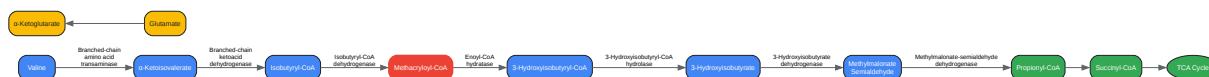
- Dissolution of HEC: Prepare a 1% (w/v) solution of HEC in 0.1 M NaOH.
- Catalyst Addition: Add TEA to the HEC solution.

- Methacryloylation Reaction: Add GMA to the HEC solution at a desired molar ratio. Stir the reaction mixture at room temperature for 24 hours.
- Purification:
 - Transfer the reaction mixture to dialysis tubing.
 - Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted reagents and byproducts.
- Lyophilization: Freeze the purified polymer solution and then lyophilize to obtain the dry, methacryloylated HEC powder.
- Characterization: Confirm the modification using techniques such as ^1H NMR and FTIR spectroscopy. The degree of methacryloylation can be quantified using HPLC after hydrolysis of the polymer.

Visualizations

Signaling Pathway: Valine Catabolism

The following diagram illustrates the metabolic pathway for the degradation of the branched-chain amino acid valine, highlighting the position of **Methacryloyl-CoA** as a key intermediate.

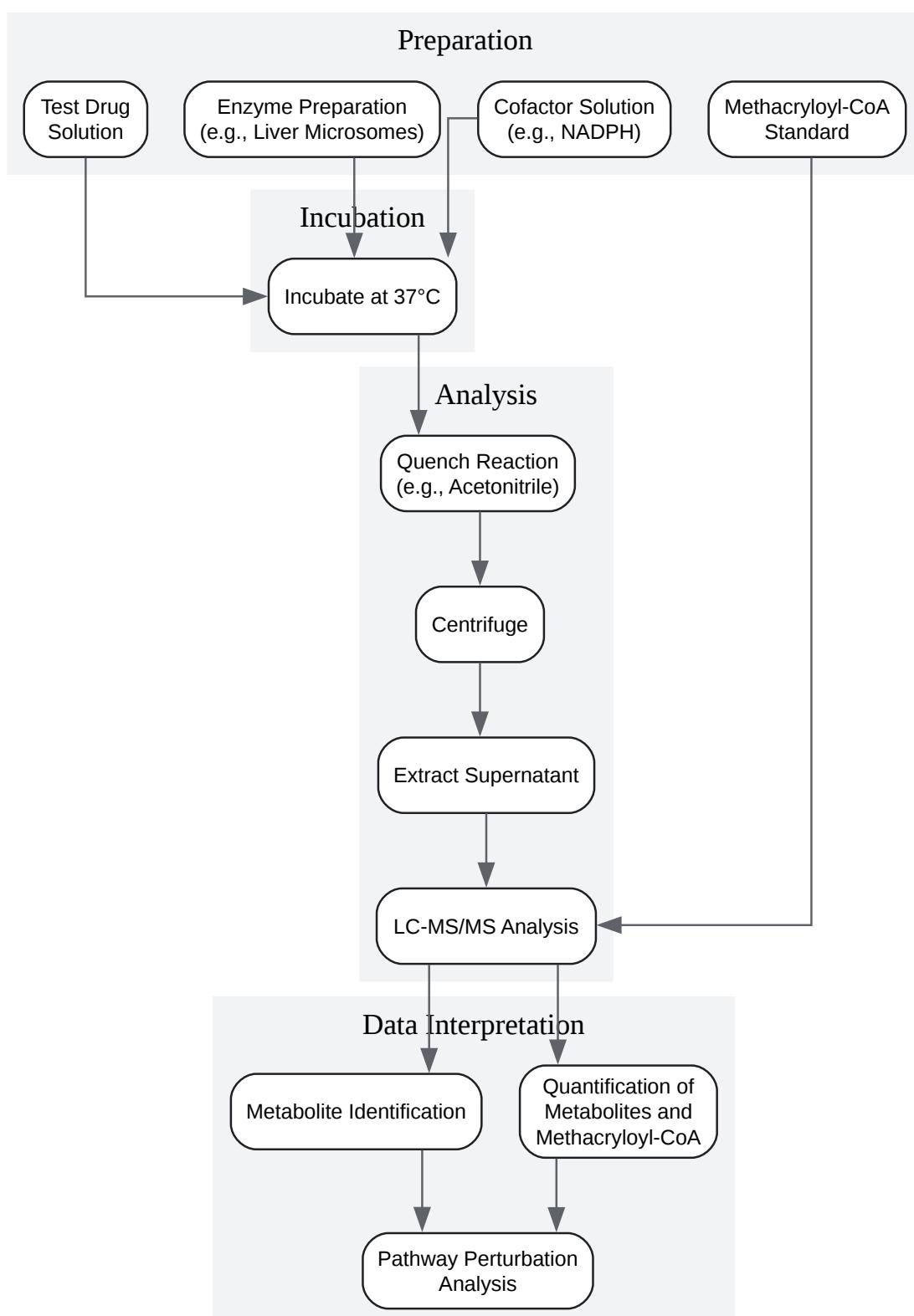


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Caption: The metabolic pathway of valine degradation.

Experimental Workflow: In Vitro Metabolism Study

This diagram outlines a general workflow for studying the in vitro metabolism of a drug candidate that may interact with the BCAA pathway, using **Methacryloyl-CoA** as a reference standard.

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Caption: Workflow for in vitro drug metabolism study.

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